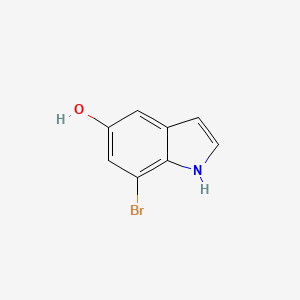

7-bromo-1H-indol-5-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H6BrNO |

|---|---|

Molecular Weight |

212.04 g/mol |

IUPAC Name |

7-bromo-1H-indol-5-ol |

InChI |

InChI=1S/C8H6BrNO/c9-7-4-6(11)3-5-1-2-10-8(5)7/h1-4,10-11H |

InChI Key |

OKIIXXYTLLZHGZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CNC2=C(C=C(C=C21)O)Br |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 7 Bromo 1h Indol 5 Ol

Electrophilic Substitution Reactions on the Indole (B1671886) Nucleus

The indole ring is an electron-rich heterocyclic system, making it highly susceptible to electrophilic attack. openstax.org Substitution typically occurs at the C3 position, which is the most nucleophilic site. msu.edu The presence of the bromine atom at C7 and the hydroxyl group at C5 influences the regioselectivity of these reactions.

Electrophilic substitution is a key reaction for functionalizing the indole core. For instance, 7-bromo-1H-indole can react with various electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. beilstein-journals.org An example is the iodine-catalyzed reaction between a substituted indolylethanol and 7-bromo-1H-indole, which results in a diindolylmethane derivative. beilstein-journals.org

Nucleophilic Substitution at the Bromine Atom in 7-bromo-1H-indol-5-ol Derivatives

The bromine atom attached to the indole ring at the 7-position serves as a versatile handle for introducing a wide array of functional groups through nucleophilic substitution and cross-coupling reactions. These transformations are pivotal in creating molecular diversity from a common bromoindole precursor.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are particularly effective for forming new carbon-carbon bonds. In this type of reaction, a 7-bromoindole (B1273607) derivative can be coupled with a boronic acid in the presence of a palladium catalyst and a base to yield a 7-arylindole. nih.gov For example, N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide has been successfully coupled with (4-methoxyphenyl)boronic acid using a palladium catalyst. nih.gov

Similarly, the bromine atom can be replaced by nitrogen, oxygen, or sulfur nucleophiles. For instance, reaction with amines or thiols can lead to the corresponding 7-amino or 7-thioether derivatives of the indole. smolecule.com

Reactions Involving the Hydroxyl Group of this compound

The hydroxyl group at the 5-position of the indole ring is a key functional group that can undergo a variety of chemical transformations. evitachem.com Its presence confers moderate polarity to the molecule.

Common reactions involving the hydroxyl group include etherification and esterification. For example, the hydroxyl group can be converted into an ether by reaction with an alkyl halide in the presence of a base. Acetylation of the hydroxyl group to form an acetate (B1210297) ester can improve the lipophilicity of the molecule. This modification is often employed in the design of prodrugs or to alter the solubility characteristics of the compound.

Cycloaddition Reactions of Bromoindole Derivatives

Bromoindole derivatives can participate in cycloaddition reactions to construct more complex polycyclic systems. scispace.com These reactions are valuable for the synthesis of natural product analogues and other intricate heterocyclic structures.

One example is the (3+2) cycloaddition reaction. Bromoindole derivatives, such as 5- and 6-bromo-3-cyanoindoles, have been shown to react with 1,3-dipoles to furnish dearomatized indolines in good yields. scispace.com Another approach involves the multicomponent assembly process followed by an intramolecular dipolar cycloaddition to create isoxazolidine-fused β-carbolines from bromoindoles. nih.gov These reactions highlight the utility of the bromoindole scaffold in building complex molecular architectures.

Oxidation and Reduction Pathways of Bromoindoles

The bromoindole core can undergo both oxidation and reduction reactions, leading to a variety of transformed products. smolecule.com These reactions can target either the indole nucleus or the substituents.

Oxidation: The indole ring itself can be oxidized under certain conditions. For instance, oxidation of a bromo-substituted indole can lead to the formation of indigo (B80030) dyes or other oxidized derivatives. The specific products formed depend on the oxidizing agent and the reaction conditions.

Reduction: The bromine atom on the indole ring can be removed (reduced) to a hydrogen atom using catalytic hydrogenation. smolecule.com For example, treatment with hydrogen gas in the presence of a palladium catalyst can afford the corresponding debrominated indole. smolecule.com This reaction is useful when the bromine atom is used as a temporary directing group or when the unsubstituted indole is the desired final product.

Condensation Reactions Leading to Complex Heterocyclic Structures from Bromoindoles

Condensation reactions are a powerful tool in heterocyclic chemistry for the construction of complex molecular frameworks. numberanalytics.com Bromoindoles can serve as starting materials in these reactions, leading to the formation of fused heterocyclic systems. smolecule.com

One of the most well-known condensation reactions for indole synthesis is the Fischer indole synthesis, which involves the reaction of a phenylhydrazine (B124118) with a ketone or aldehyde. By using a bromo-substituted phenylhydrazine, one can introduce a bromine atom into the resulting indole ring.

Furthermore, bromoindole derivatives can undergo condensation with other molecules to build more elaborate structures. For example, the aldehyde group in 4-bromo-1-methyl-1H-indole-3-carbaldehyde can condense with thiourea (B124793) to form a thiazole (B1198619) ring fused to the indole nucleus. These types of reactions are essential for creating novel heterocyclic compounds with diverse properties. numberanalytics.com

Advanced Spectroscopic Characterization Techniques for 7 Bromo 1h Indol 5 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, ¹⁹F, ³¹P)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 7-bromo-1H-indol-5-ol, ¹H and ¹³C NMR are the most relevant techniques. While ¹⁹F and ³¹P NMR are powerful for compounds containing fluorine and phosphorus respectively, they are not applicable to the titular compound as it lacks these elements.

¹H NMR Spectroscopy

In ¹H NMR spectroscopy of this compound, the chemical shifts, splitting patterns, and integration of the signals for each proton provide a detailed map of the molecule's proton environment. The indole (B1671886) ring protons, the hydroxyl proton, and the N-H proton will each exhibit characteristic signals. Based on the analysis of related bromo-indole structures, the expected chemical shifts (δ) in a solvent like DMSO-d₆ can be predicted. The aromatic protons on the benzene (B151609) ring portion of the indole nucleus are expected to appear in the downfield region (typically δ 6.5-8.0 ppm) due to the deshielding effect of the aromatic ring current. The presence of the electron-donating hydroxyl group at C5 and the electron-withdrawing bromine atom at C7 will influence the precise chemical shifts of the neighboring protons. The protons on the pyrrole (B145914) ring of the indole are also expected in the aromatic region, with the C2-H proton typically appearing as a singlet or a narrow triplet. The hydroxyl (-OH) and amine (N-H) protons are expected to appear as broad singlets, and their chemical shifts can be highly dependent on solvent, concentration, and temperature.

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronic effects of neighboring substituents. The carbon atoms of the aromatic rings will resonate in the downfield region of the spectrum (typically δ 100-150 ppm). The carbon atom attached to the bromine (C7) will have its chemical shift influenced by the heavy atom effect, while the carbon attached to the hydroxyl group (C5) will be shifted downfield due to the electronegativity of the oxygen atom.

Interactive Data Table: Predicted NMR Data for this compound

| Technique | Atom | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H NMR | H1 (N-H) | ~11.0 | br s |

| ¹H NMR | H2 | ~7.3 | t |

| ¹H NMR | H3 | ~6.4 | t |

| ¹H NMR | H4 | ~7.0 | d |

| ¹H NMR | H6 | ~6.8 | d |

| ¹H NMR | OH | ~9.0 | br s |

| ¹³C NMR | C2 | ~125 | |

| ¹³C NMR | C3 | ~102 | |

| ¹³C NMR | C3a | ~128 | |

| ¹³C NMR | C4 | ~112 | |

| ¹³C NMR | C5 | ~150 | |

| ¹³C NMR | C6 | ~115 | |

| ¹³C NMR | C7 | ~100 | |

| ¹³C NMR | C7a | ~135 |

Note: These are predicted values based on known spectroscopic data for similar compounds and may vary from experimental results.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For this compound, MS is crucial for confirming the molecular weight and providing insights into its structure through fragmentation analysis. The nominal molecular weight of this compound (C₈H₆BrNO) is approximately 211 g/mol . Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion peak in the mass spectrum will appear as a characteristic doublet (M and M+2) of almost equal intensity.

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the elemental composition with high accuracy. The fragmentation pattern observed in the mass spectrum can further corroborate the proposed structure. Common fragmentation pathways for indole derivatives involve cleavage of the pyrrole ring and loss of small neutral molecules. For this compound, fragmentation might involve the loss of H, CO, or HCN, as well as the bromine atom.

Data Table: Expected Mass Spectrometry Data for this compound

| Ion | m/z (Expected) | Relative Intensity | Notes |

| [M]⁺ | 211/213 | ~1:1 | Molecular ion peak showing isotopic pattern of bromine |

| [M-H]⁺ | 210/212 | Variable | Loss of a hydrogen atom |

| [M-CO]⁺ | 183/185 | Variable | Loss of carbon monoxide |

| [M-Br]⁺ | 132 | Variable | Loss of the bromine atom |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at different frequencies, which correspond to the vibrational modes of the bonds. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, N-H, C-H, C=C, and C-Br bonds.

The presence of the hydroxyl group (-OH) will be indicated by a broad absorption band in the region of 3200-3600 cm⁻¹. The N-H stretching vibration of the indole ring is also expected in a similar region, typically around 3400-3500 cm⁻¹. Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while C=C stretching vibrations of the aromatic rings will be observed in the 1450-1600 cm⁻¹ region. The C-O stretching vibration of the hydroxyl group should be visible around 1200 cm⁻¹. The C-Br stretching vibration is expected to appear in the fingerprint region, typically below 700 cm⁻¹.

Data Table: Expected Infrared Spectroscopy Data for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| O-H Stretch | 3200-3600 | Broad, Strong |

| N-H Stretch | 3400-3500 | Medium |

| Aromatic C-H Stretch | 3000-3100 | Medium |

| C=C Aromatic Stretch | 1450-1600 | Medium to Strong |

| C-O Stretch | 1200-1260 | Strong |

| C-Br Stretch | 500-700 | Medium |

Single Crystal X-ray Diffraction for Solid-State Structure Elucidation

To perform this analysis, a high-quality single crystal of this compound would be required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined. The data obtained would include the crystal system, space group, and unit cell dimensions. While this technique provides unparalleled detail about the solid-state structure, obtaining suitable crystals can be a significant challenge. Currently, there is no publicly available single crystal X-ray diffraction data for this compound in the searched scientific literature. Should such data become available, it would provide the ultimate confirmation of the compound's structure and reveal details about its packing and intermolecular forces, such as hydrogen bonding involving the hydroxyl and N-H groups.

Theoretical and Computational Chemistry of 7 Bromo 1h Indol 5 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for understanding the intrinsic properties of molecules like 7-bromo-1H-indol-5-ol. These calculations can predict a variety of molecular characteristics that are crucial for assessing its reactivity and electronic behavior.

DFT methods, such as those employing the B3LYP functional with a 6-311G++(d,p) basis set, are commonly used to optimize the molecular geometry of substituted indoles and to calculate their electronic properties. researchgate.netresearchgate.netijcce.ac.ir For this compound, the presence of both an electron-withdrawing bromine atom and an electron-donating hydroxyl group on the indole (B1671886) ring creates a complex electronic landscape. The bromine at the 7-position primarily exerts an inductive electron-withdrawing effect, while the hydroxyl group at the 5-position donates electron density through resonance.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. koreascience.kr A smaller energy gap suggests higher reactivity, as it is easier to excite an electron from the HOMO to the LUMO. koreascience.kr In substituted indoles, the nature and position of the substituents significantly influence this energy gap. researchgate.net For this compound, the interplay between the bromo and hydroxyl groups would be a determining factor for its reactivity.

Another important aspect is the Molecular Electrostatic Potential (MEP), which illustrates the charge distribution on the molecule's surface. The MEP map helps in identifying the regions susceptible to electrophilic and nucleophilic attacks. researchgate.net In this compound, the electronegative oxygen and bromine atoms would be surrounded by regions of negative potential, while the hydrogen atoms, particularly the one on the hydroxyl group and the N-H of the indole ring, would exhibit positive potential. researchgate.net

Natural Bond Orbital (NBO) analysis can further elucidate the electronic structure by describing the charge distribution in terms of localized bonds and lone pairs, providing a more detailed picture of the hyperconjugative interactions and charge transfer within the molecule. nih.gov

Table 1: Predicted Electronic Properties of Substituted Indoles from Theoretical Studies

| Property | Description | Predicted Trend for this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital; related to the ability to donate an electron. | The electron-donating hydroxyl group would raise the HOMO energy, while the electron-withdrawing bromine would lower it. The net effect would depend on the balance of these opposing influences. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; related to the ability to accept an electron. | The electron-withdrawing bromine atom is expected to lower the LUMO energy, increasing the molecule's electrophilicity. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO; an indicator of chemical reactivity. | The presence of both donor and acceptor groups is likely to result in a relatively small HOMO-LUMO gap, suggesting significant chemical reactivity. koreascience.kr |

| Dipole Moment | A measure of the overall polarity of the molecule. | The asymmetrical substitution with electronegative bromine and oxygen atoms would lead to a significant dipole moment. |

This table is a theoretical extrapolation based on general findings for substituted indoles and is not derived from direct experimental data for this compound.

Molecular Modeling Approaches for Understanding Molecular Interactions

Molecular modeling techniques, such as molecular docking and molecular dynamics (MD) simulations, are instrumental in predicting how this compound might interact with biological macromolecules, such as proteins or nucleic acids. These methods are fundamental in the early stages of drug discovery.

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of drug design, a small molecule (ligand) like this compound is placed into the binding site of a target protein. The algorithm then explores various binding poses and scores them based on factors like intermolecular forces, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For instance, the hydroxyl group and the N-H group of the indole ring in this compound could act as hydrogen bond donors, while the oxygen and the bromine atoms could act as acceptors. mdpi.com The aromatic indole ring itself can participate in π-π stacking interactions with aromatic residues in a protein's binding site. nih.gov

Following docking, molecular dynamics (MD) simulations can be employed to study the stability of the predicted ligand-protein complex over time. dergipark.org.tr MD simulations model the atomic movements of the system, providing insights into the flexibility of the ligand and the protein, and the persistence of key interactions. dergipark.org.tr This can help to refine the binding mode and provide a more accurate estimation of the binding affinity.

Table 2: Potential Molecular Interactions of this compound in a Hypothetical Protein Binding Site

| Type of Interaction | Potential Participating Group(s) on this compound | Corresponding Protein Residues (Hypothetical) |

| Hydrogen Bond (Donor) | 5-OH group, 1-NH group | Aspartate, Glutamate, Serine, Threonine |

| Hydrogen Bond (Acceptor) | 5-OH group, Bromine atom | Arginine, Lysine, Histidine, Asparagine, Glutamine |

| Hydrophobic Interactions | Indole ring system | Leucine, Isoleucine, Valine, Phenylalanine |

| π-π Stacking | Indole ring system | Phenylalanine, Tyrosine, Tryptophan, Histidine |

| Halogen Bonding | 7-Bromo group | Electron-rich atoms (e.g., carbonyl oxygen of the protein backbone) |

This table presents hypothetical interactions based on the chemical structure of this compound and general principles of molecular recognition.

Medicinal Chemistry Applications and Preclinical Biological Activities of 7 Bromo 1h Indol 5 Ol Derivatives

In Vitro Biological Activity Screening of Bromoindole Derivatives

Bromoindole derivatives, a significant class of halogenated indoles, have garnered substantial attention in medicinal chemistry due to their wide spectrum of biological activities. These compounds, found in marine organisms and also accessible through synthetic routes, serve as versatile scaffolds for drug development. mdpi.com Their unique chemical properties, imparted by the bromine substituent on the indole (B1671886) core, lead to diverse mechanisms of action, making them promising candidates for various therapeutic applications. mdpi.com Preclinical in vitro screenings have revealed their potential as anti-cancer, antimicrobial, anti-inflammatory, and antioxidant agents, among other activities.

Anti-cancer and Anti-proliferative Potentials

A variety of bromoindole derivatives have demonstrated significant anti-cancer and anti-proliferative effects against several human cancer cell lines. The substitution pattern on the indole ring plays a crucial role in determining the cytotoxic potency and mechanism of action.

Notably, 3-trifluoroacetyl–substituted 7-acetamido-2-aryl-5-bromoindoles have been synthesized and evaluated for their anti-growth effects. While some intermediates showed modest to no cytotoxicity, specific derivatives were found to be more active against both human lung cancer (A549) and cervical cancer (HeLa) cells than the chemotherapeutic drug Melphalan. researchgate.net The most active of these compounds, 5g, was shown to induce programmed cell death (apoptosis) in a caspase-dependent manner and significantly inhibit tubulin polymerization. researchgate.net

Derivatives of 5-bromoindole have also been extensively studied. A series of 5-bromo indole-aryl keto hydrazide-hydrazone analogues showed potent antitumor activities against a panel of eight human cancer cell lines, including HeLa, A549, and MCF-7. asianpubs.org Specifically, compounds 6a and 6h exhibited potent activity against HL-60 and A549 cancer cell lines, with IC₅₀ values of 3.913 µM and 4.838 µM, respectively, which were significantly lower than the standard drug cisplatin. asianpubs.org

Furthermore, the compound 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide displayed a dose-dependent anti-proliferative effect on both human umbilical vein endothelial cells (HUVECs) and A549 lung cancer cells, with IC₅₀ values of 5.6 µg/mL and 14.4 µg/mL, respectively. nih.govwaocp.org Similarly, another 5-bromoindole carbothioamide derivative inhibited the proliferation of HUVECs and A549 cells with IC₅₀ values of 76.3 µg/mL and 45.5 µg/mL. nih.govwaocp.org In a different study, 3-(2-bromoethyl)-indole, known as BEI-9, inhibited the growth of SW480 and HCT116 colon cancer cells at concentrations of 12.5 µM and 5 µM, respectively, and was also found to inhibit NF-κB activation, a key pathway in carcinogenesis. nih.gov

| Compound | Cell Line | Activity (IC₅₀) |

|---|---|---|

| 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide | A549 (Lung) | 14.4 µg/mL nih.gov |

| 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide | HUVEC (Endothelial) | 5.6 µg/mL nih.gov |

| 4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) hydrazine-1-carbothioamide | A549 (Lung) | 45.5 µg/mL nih.govwaocp.org |

| 4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) hydrazine-1-carbothioamide | HUVEC (Endothelial) | 76.3 µg/mL nih.govwaocp.org |

| Compound 6a (5-bromo indole-aryl keto hydrazide-hydrazone) | HL-60 (Leukemia) | 3.913 µM asianpubs.org |

| Compound 6h (5-bromo indole-aryl keto hydrazide-hydrazone) | A549 (Lung) | 4.838 µM asianpubs.org |

| 3-(2-bromoethyl)-indole (BEI-9) | SW480 (Colon) | 12.5 µM nih.gov |

| 3-(2-bromoethyl)-indole (BEI-9) | HCT116 (Colon) | 5 µM nih.gov |

Antimicrobial and Antibacterial Activities

Bromoindole derivatives have shown significant promise as antimicrobial agents, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.

A series of 6-bromoindolglyoxylamide polyamine derivatives were evaluated for their biological activity. These compounds exhibited intrinsic antimicrobial activity towards Gram-positive bacteria such as Staphylococcus aureus and S. intermedius. nih.gov One of the polyamine derivatives, which includes a spermine chain, was the most potent of the series and also showed enhanced antibacterial activity towards Escherichia coli and moderate to excellent antifungal properties. nih.gov Its mechanism of action was linked to rapid membrane permeabilization and depolarization. nih.gov

Similarly, α,ω-di-(5-bromoindole-3-carboxamido)spermine was found to have intrinsic antimicrobial activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). mdpi.com This class of compounds also acts as antibiotic potentiators, enhancing the action of legacy antibiotics against resistant Gram-negative bacteria like Pseudomonas aeruginosa. nih.govmdpi.com The mechanism for this potentiation is suggested to be related to the disruption of the bacterial membrane. mdpi.com

Synthetic approaches have also yielded potent antibacterial agents. Indole trimers derived from 5-bromoindole were effective against several Gram-positive organisms, with Minimum Inhibitory Concentration (MIC) values ranging from 1.6 to 6.3 µg/ml against Bacillus anthracis, Enterococcus faecalis, Listeria monocytogenes, and Staphylococcus aureus. nih.gov In the realm of antifungal agents, 3-acyl-5-bromoindole derivatives were found to inhibit the growth of phytopathogens Monilinia fructicola and Botrytis cinerea. mdpi.com The presence of bromine at the C-5 position was shown to significantly enhance the antifungal activity compared to the unsubstituted indole core. mdpi.com

| Compound/Derivative Class | Target Organism | Activity (MIC) |

|---|---|---|

| Indole trimer from 5-bromoindole (SAB-J45) | B. anthracis | 1.6 µg/ml nih.gov |

| Indole trimer from 5-bromoindole (SAB-J45) | S. aureus | 6.3 µg/ml nih.gov |

| 7-bromo-5-chloro-2-(1H-indol-3-yl)-1H-benzo[d]imidazole (3aa) | S. aureus (MRSA) | 3.9 µg/mL mdpi.com |

| 7-bromo-5-chloro-2-(1H-indol-3-yl)-1H-benzo[d]imidazole (3aa) | S. aureus (ATCC 25923) | 7.8 µg/mL mdpi.com |

| α,ω-di-(5-bromoindole-3-carboxamido)spermine | S. aureus | Active mdpi.com |

| α,ω-di-(5-bromoindole-3-carboxamido)spermine | MRSA | Active mdpi.com |

Anti-inflammatory Properties

Simple brominated indoles have been identified as useful leads for anti-inflammatory drugs. Bioassay-guided fractionation of extracts from the marine mollusc Dicathais orbita led to the identification of bromoindoles with significant anti-inflammatory activity. nih.gov

Purified mono-brominated indole and isatin compounds demonstrated significant inhibitory activity against key inflammatory mediators, including nitric oxide (NO), tumour necrosis factor α (TNFα), and prostaglandin E2 (PGE2). nih.gov The activity was evaluated in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages and calcium ionophore-stimulated 3T3 ccl-92 fibroblasts. nih.gov

Structure-activity relationship studies revealed that the position of the bromine atom on the benzene (B151609) ring of isatin significantly affects the anti-inflammatory activity, with the order of potency being 5-bromo > 6-bromo > 7-bromo. nih.gov This suggests that substitution at the C-5 and C-6 positions is particularly effective for increasing biological activity. nih.gov The mode of action for active compounds like 6-bromoindole and 6-bromoisatin involves the inhibition of the translocation of the nuclear factor kappa B (NFκB) transcription factor in LPS-stimulated macrophages. For instance, at a concentration of 40 µg/mL, 6-bromoindole and 6-bromoisatin caused a 60.7% and 63.7% reduction in NFκB translocation, respectively. nih.gov

Antioxidant Activities

Several bromoindole derivatives have been reported to possess notable antioxidant properties. A study on compounds isolated from the mid-intestinal gland of the muricid gastropod Drupella fragum identified 6-bromo-5-hydroxyindole as having strong antioxidative potency, comparable to the synthetic antioxidant butylated hydroxytoluene (BHT), when evaluated by the peroxide value (POV) method. nih.gov

The antioxidant potential of synthetic bromoindoles has also been linked to their other biological activities. For example, the anti-angiogenic and anti-proliferative effects of certain 5-bromoindole derivatives are thought to be at least partially attributable to their free radical scavenging capacity. nih.govnih.gov The free radical scavenging activity of 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide was measured with an IC₅₀ of 99.6 µg/mL using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. nih.govwaocp.org Another compound, 4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) hydrazine-1-carbothioamide, showed even more potent free radical scavenging activity, with an IC₅₀ of 27.8 µg/ml. nih.govwaocp.org

Research on C-3 substituted indole derivatives has further elucidated the structural requirements for antioxidant activity, suggesting that an unsubstituted indole nitrogen atom is mandatory and that the type of substituent at the C-3 position strongly influences the radical scavenging and reducing capabilities. nih.gov

Enzyme Inhibition Studies (e.g., Phosphodiesterases, Cystathionine γ-lyase)

Bromoindole derivatives have emerged as potent inhibitors of specific bacterial enzymes, a strategy that can help combat antibiotic resistance. A significant target is bacterial cystathionine-γ-lyase (CGL or CSE), a primary enzyme responsible for producing hydrogen sulfide (H₂S) in pathogens like Staphylococcus aureus and Pseudomonas aeruginosa. mdpi.comnih.gov H₂S protects bacteria from oxidative stress, and its inhibition significantly increases their sensitivity to antibiotics. nih.govkazanmedjournal.ru

Derivatives based on a 6-bromoindole core have been identified as the most active inhibitors of bacterial CGL. mdpi.com Several potent and selective indole-based inhibitors have been developed, including compounds designated NL1, NL2, and NL3. mdpi.com These molecules have been shown to act as potentiators, considerably enhancing the effect of antibiotics on pathogenic bacteria, including resistant strains. mdpi.com For example, the compound MNS1, a novel inhibitor based on 6-bromoindole and aminothiophene, showed a dissociation constant (Ki) of 0.5 µM with bacterial CSE from S. aureus, which was an order of magnitude lower than that for human CSE, indicating good selectivity. kazanmedjournal.ru This compound effectively enhanced the antibacterial effect of gentamicin against Bacillus subtilis. kazanmedjournal.ru The synthesis of these inhibitors generally uses 6-bromoindole as the main building block, with various residues assembled at the nitrogen atom of the indole core. nih.govmdpi.com

Antiangiogenic Effects

The inhibition of angiogenesis, the formation of new blood vessels, is a critical therapeutic strategy, particularly in cancer treatment. Several bromoindole derivatives have demonstrated significant antiangiogenic activity in various preclinical models.

A study on 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide found that it possesses notable anti-angiogenic activity, with an IC₅₀ of 15.4 µg/mL in an ex vivo rat aorta model. nih.govwaocp.org This activity is complemented by its strong anti-proliferative effect on HUVEC cells. nih.gov Similarly, another 5-bromoindole carbothioamide derivative, 2-NPHC, exhibited significant, dose-dependent inhibition of micro-vessel sprouting in the rat aorta assay, with an IC₅₀ of 13.42 μg/ml. pensoft.net Its mechanism is thought to involve either the direct inhibition of Vascular Endothelial Growth Factor (VEGF) or indirect effects through its antioxidant properties. pensoft.netresearchgate.net A related compound, 4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) hydrazine-1-carbothioamide, also showed significant dose-dependent inhibition of blood vessel growth in the same assay, with a calculated IC₅₀ of 56.9 µg/mL. nih.govwaocp.org

The bis(indole) alkaloid 6″-debromohamacanthin A (DBHA) was found to inhibit VEGF-induced cell proliferation, migration, and tube formation in HUVECs. nih.govmdpi.com Further mechanistic studies revealed that DBHA suppresses angiogenesis by targeting the VEGFR2-mediated PI3K/AKT/mTOR signaling pathway. nih.govmdpi.com

| Compound | Assay Model | Activity (IC₅₀) |

|---|---|---|

| 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide | Rat Aorta Ring Assay | 15.4 µg/mL nih.gov |

| 2-NPHC (5-bromoindole carbothioamide derivative) | Rat Aorta Ring Assay | 13.42 μg/mL pensoft.net |

| 4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) hydrazine-1-carbothioamide | Rat Aorta Ring Assay | 56.9 µg/mL nih.govwaocp.org |

Other Reported Biological Activities (e.g., Antiviral, Antimalarial, Anti-diabetic)

The indole scaffold, a privileged structure in medicinal chemistry, serves as a foundation for numerous compounds with a wide array of pharmacological effects, including anti-diabetic, anti-HIV, and anticancer properties nih.govbenthamdirect.com. The incorporation of a bromine atom onto this scaffold can significantly influence the biological activity, leading to derivatives with potential therapeutic applications in various diseases.

Antiviral Activity: Bromoindole derivatives have been investigated for their antiviral properties. In the context of HIV-1, indole-containing compounds have been developed as fusion inhibitors that target the transmembrane glycoprotein gp41, a critical component of the viral entry machinery nih.gov. One study reported an N-tosyl-5-bromoindole derivative that exhibited remarkable inhibitory activity against HIV integrase, with IC50 values of 5.7 µM against the wild-type enzyme nih.gov. Furthermore, research into HIV-1 attachment inhibitors has shown that modifications to the indole core, including the strategic placement of halogen atoms, can influence potency and pharmaceutical properties nih.gov. Unsymmetrical methylene derivatives incorporating an indole moiety have also shown significant activity against the Respiratory Syncytial Virus (RSV).

Antimalarial Activity: The indole nucleus is a key feature in compounds developed to combat malaria, with some derivatives exerting their effects against chloroquine-resistant strains of Plasmodium falciparum nih.govnih.gov. Research has demonstrated that synthetic 5-bromoindole-3-glyoxyl-D-tryptophan is the most potent compound in a tested series against both chloroquine-sensitive (3D7) and chloroquine-resistant (Dd2) parasite strains, with IC50 values of 7.4 µM and 8.2 µM, respectively mdpi.com. Another study found that while monoindoles were inactive, many bisindole and trisindole derivatives showed antimalarial activity, with the most potent being a 4-OCH3 derivative of a non-hydroxyl-containing bisindole (IC50 = 2.79 μM) acs.org. The mechanism for some indole-based antiplasmodial agents involves the inhibition of hemozoin formation nih.gov.

Anti-diabetic Activity: Indole derivatives are a promising source for the discovery of novel anti-diabetic drugs nih.govresearchgate.net. Synthetic indole derivatives have been developed as inhibitors of key carbohydrate-metabolizing enzymes. A series of indole derivatives containing thiazolidine-2,4-dione were synthesized and showed potent α-glucosidase inhibitory activities, with IC50 values ranging from 2.35 to 24.36 µM, significantly more potent than the standard drug acarbose nih.gov. Another study on hybrid indole-oxadiazole linked thiazolidinone derivatives identified compounds with excellent inhibition against both α-amylase and α-glucosidase, with a fluoro-substituted analog showing the strongest inhibition profile mdpi.com. The anti-diabetic potential of these compounds is often linked to their ability to lower postprandial hyperglycemia nih.govresearchgate.net.

Elucidation of Molecular Mechanisms of Action for Bromoindole Derivatives in Biological Systems

Understanding the molecular mechanisms through which bromoindole derivatives exert their biological effects is crucial for their development as therapeutic agents. Research has focused on identifying their molecular targets and characterizing their impact on cellular pathways.

The identification of specific molecular targets is a key step in elucidating a compound's mechanism of action. For bromoindole derivatives, various targets have been identified through computational and experimental methods.

Molecular docking studies have been instrumental in predicting the binding interactions of these compounds. For instance, a series of novel 5-bromoindole-2-carboxylic acid derivatives were synthesized and evaluated as potential inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase nih.govbenthamdirect.com. Docking analyses revealed that several of these compounds exhibited strong binding energies within the EGFR tyrosine kinase domain, suggesting this receptor as a primary target nih.govbenthamdirect.com.

In the context of antifungal activity, molecular docking was performed on 3-acyl-5-bromoindole derivatives, identifying the mitochondrial complex II, succinate dehydrogenase (SDH), as a potential target. These studies showed that the most active compounds demonstrated favorable binding energies with SDH, disrupting fungal energy metabolism mdpi.com.

For antiviral applications, indole-based compounds have been designed to target the hydrophobic pocket of the HIV-1 transmembrane glycoprotein gp41, which is essential for the fusion of the virus with host cells nih.gov. Binding affinity assays are used to determine the inhibition constants (Ki) for this interaction, confirming the target engagement nih.gov.

| Bromoindole Derivative Class | Identified Molecular Target | Method of Identification | Biological Activity |

|---|---|---|---|

| 5-bromoindole-2-carboxylic acids | EGFR Tyrosine Kinase | Molecular Docking | Antiproliferative |

| 3-acyl-5-bromoindoles | Succinate Dehydrogenase (SDH) | Molecular Docking | Antifungal |

| Bisindole Analogs | HIV-1 glycoprotein 41 (gp41) | Binding Affinity Assay | Antiviral (HIV) |

Following target engagement, bromoindole derivatives can modulate various intracellular signaling pathways, leading to specific cellular responses.

The inhibition of EGFR tyrosine kinase by 5-bromoindole derivatives triggers significant changes in cellular pathways that control cell proliferation and survival nih.gov. Specifically, the inhibition of this receptor's activity by a potent 5-bromoindole derivative was shown to lead to cell cycle arrest and the activation of apoptosis nih.govbenthamdirect.com. These mechanisms are fundamental to its antiproliferative effects observed in human cancer cell lines nih.gov.

In another example, certain indole derivatives have been found to selectively interfere with a G protein-independent signaling pathway of the prostaglandin D2 receptor, CRTH2 researchgate.net. These compounds were shown to inhibit prostaglandin D2-mediated arrestin translocation without affecting the activation of heterotrimeric G proteins, demonstrating that they can cause markedly dissimilar degrees of inhibition for different effector pathways linked to the same receptor researchgate.net.

Furthermore, indole mimetics based on the desformylflustrabromine (dFBr) scaffold can alter pathogenic behaviors in bacteria by mimicking indole-signaling pathways nih.gov. These compounds modulate phenotypes such as biofilm formation and acid resistance by interacting with components of the bacterial signaling network, including the transcriptional regulator SdiA nih.gov.

Structure-Activity Relationship (SAR) Studies of 7-bromo-1H-indol-5-ol Analogs

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. For bromoindole analogs, SAR studies have guided the optimization of lead compounds for various therapeutic targets.

SAR studies on 3-acyl-5-bromoindole derivatives as antifungal agents showed that the presence of the bromine atom at the C-5 position significantly enhanced activity against M. fructicola and B. cinerea compared to the non-brominated indole parent compound mdpi.com. However, the addition of various acyl groups at the C-3 position sometimes led to a decrease in mycelial inhibition, suggesting that these substitutions may interfere with binding to the biological target mdpi.com. This highlights that while the bromo-substitution is beneficial, modifications at other positions must be carefully selected.

For antimalarial indole-glyoxylamide (IGA) derivatives, SAR analysis showed a clear preference for analogs derived from D-aromatic amino acids mdpi.com. Specifically, 5-bromoindole-3-glyoxyl-D-tryptophan was identified as a highly potent compound, indicating that the stereochemistry and the nature of the amino acid conjugate are key determinants of antiplasmodial activity mdpi.com.

| Compound Series | Structural Modification | Impact on Biological Activity | Reference Target/Activity |

|---|---|---|---|

| Bisindole Analogs | Linkage position (6-6' vs. 5-5') | 6-6' linkage provides a more compact shape, leading to higher activity. | HIV-1 Fusion Inhibition |

| 3-acyl-5-bromoindoles | Presence of Bromine at C-5 | Significantly enhances antifungal activity compared to unsubstituted indole. | Antifungal (vs. M. fructicola) |

| 3-acyl-5-bromoindoles | Acyl group at C-3 | Can decrease activity, possibly due to interference with target binding. | Antifungal (vs. M. fructicola) |

| Indole-glyoxylamides (IGAs) | Amino acid stereochemistry | Derivatives from D-aromatic amino acids show higher antiplasmodial potency. | Antimalarial |

Future Directions and Research Perspectives

Development of Novel Synthetic Routes to Access Diverse 7-bromo-1H-indol-5-ol Derivatives

A primary focus for future research will be the development of efficient and versatile synthetic methodologies to create a diverse library of this compound derivatives. The bromine atom at the C7 position is particularly amenable to various transition-metal-catalyzed cross-coupling reactions, providing a powerful handle for introducing molecular diversity. Concurrently, the hydroxyl group at C5 and the indole (B1671886) nitrogen (N1) offer additional sites for functionalization.

Future synthetic explorations should concentrate on:

Directed C-H Functionalization: Recent advances in C-H activation offer an atom-economical approach to modify the indole core. chim.it Developing directing groups for the N1 position could enable regioselective functionalization of other positions on the benzene (B151609) ring, creating complex analogues that are otherwise difficult to access. researchgate.netnih.gov The interplay between the existing bromo and hydroxyl substituents will be a critical factor in determining the regioselectivity of these reactions. nih.gov

Late-Stage Diversification: Strategies that allow for the modification of the this compound core in the final steps of a synthetic sequence are highly desirable. This would enable the rapid generation of a wide array of analogues from a common intermediate, accelerating the drug discovery process.

Multi-component Reactions: Designing one-pot, multi-component reactions that assemble complex derivatives around the this compound scaffold would significantly improve synthetic efficiency and allow for the exploration of novel chemical space.

Table 1: Potential Synthetic Strategies for this compound Diversification

| Reaction Type | Target Position | Potential Coupling Partner | Anticipated Outcome |

| Suzuki-Miyaura Coupling | C7 | Aryl/Heteroaryl Boronic Acids | Introduction of diverse aromatic systems to enhance target binding. |

| Buchwald-Hartwig Amination | C7 | Amines, Amides | Installation of nitrogen-containing functional groups for improved solubility and hydrogen bonding. |

| Sonogashira Coupling | C7 | Terminal Alkynes | Creation of rigid linkers to probe target binding pockets. |

| Etherification/Esterification | C5-OH | Alkyl Halides, Acyl Chlorides | Modification of polarity and metabolic stability. |

| N-Alkylation/Arylation | N1 | Alkyl/Aryl Halides | Modulation of physicochemical properties and interaction with biological targets. |

Advanced Mechanistic Studies on Biological Targets of Bromoindole Compounds

Halogenated indoles have been identified as potent modulators of various biological targets, particularly protein kinases. nih.gov The presence of a bromine atom can enhance binding affinity through halogen bonding and alter the electronic properties of the molecule, leading to improved activity and selectivity. nih.gov Future research must involve sophisticated mechanistic studies to elucidate precisely how this compound derivatives interact with their biological targets.

Key research objectives include:

Target Identification and Validation: Employing chemoproteomics and other unbiased screening methods to identify the specific cellular targets of novel this compound derivatives.

Structural Biology: Obtaining co-crystal structures of active compounds bound to their protein targets. This will provide invaluable atomic-level insights into the binding mode and the specific interactions contributed by the 7-bromo and 5-hydroxyl groups.

Enzyme Kinetics and Biophysical Analysis: Conducting detailed kinetic studies to determine the mechanism of inhibition (e.g., competitive, non-competitive, allosteric) for enzyme targets. nih.gov Biophysical techniques can further characterize the binding affinity and thermodynamics of the ligand-target interaction.

Structure-Activity Relationship (SAR) Studies: Systematically synthesizing and testing analogues to build comprehensive SAR models. nih.govnih.govacs.org This will clarify the contribution of each part of the molecule to its biological activity and guide the design of more potent and selective compounds. Halogenated indirubins, for example, have shown increased selectivity against kinases like GSK-3. nih.gov

Table 2: Potential Biological Targets for Bromoindole Derivatives

| Target Class | Specific Example(s) | Therapeutic Relevance | Reference |

| Protein Kinases | GSK-3, TLK2, CDKs | Cancer, Neurodegeneration, Inflammation | nih.govnih.gov |

| Enzymes in Metabolism | α-Glucosidase, Pancreatic Lipase | Diabetes, Obesity | nih.gov |

| Neurotransmitter Receptors | Serotonin Receptors | Neurological and Psychiatric Disorders | |

| Enzymes in Pathogens | Bacterial Cystathionine γ-Lyase | Infectious Diseases | nih.gov |

Exploration of New Therapeutic Areas for this compound Derivatives

The diverse biological activities reported for indole derivatives suggest that this compound analogues could be relevant for a wide range of diseases. nih.gov A forward-thinking research strategy should involve screening these compounds across multiple therapeutic areas to uncover novel applications.

Promising areas for future exploration include:

Neurodegenerative Diseases: Indole-based compounds have shown significant potential as anti-neurodegenerative agents due to their antioxidant, anti-inflammatory, and neuroprotective properties. nih.gov Derivatives of this compound could be investigated for their ability to inhibit protein aggregation (e.g., amyloid-beta and alpha-synuclein) or modulate key pathways involved in diseases like Alzheimer's and Parkinson's. nih.gov

Oncology: The indole scaffold is present in many anticancer agents. nih.gov Future work should evaluate this compound derivatives for their ability to inhibit cancer-relevant targets such as protein kinases, which are often dysregulated in tumors. nih.gov

Infectious Diseases: Given the emergence of antimicrobial resistance, there is a critical need for new antibacterial and antifungal agents. Bromoindoles have demonstrated activity against various pathogens, and this therapeutic area remains a promising avenue for exploration. nih.gov

Metabolic Disorders: Inhibitors of enzymes like α-glucosidase and α-amylase are used to treat type 2 diabetes. nih.gov The potential for indole derivatives to inhibit these and other metabolic enzymes warrants further investigation. nih.gov

Computational Design and Optimization of this compound Analogues for Enhanced Biological Activity

In silico methods are indispensable tools in modern drug discovery, enabling the rational design and optimization of lead compounds. The application of computational chemistry to the this compound scaffold can accelerate the discovery of potent and selective drug candidates while reducing the reliance on extensive, resource-intensive synthesis.

Future computational efforts should focus on:

Molecular Docking and Virtual Screening: Using the crystal structures of relevant biological targets, molecular docking can be employed to predict the binding modes and affinities of virtual libraries of this compound analogues. This can prioritize the synthesis of compounds with the highest probability of being active.

Quantitative Structure-Activity Relationship (QSAR): Developing 3D-QSAR models, such as CoMFA and CoMSIA, can provide detailed insights into the relationship between the three-dimensional structure of the compounds and their biological activity. These models generate contour maps that highlight regions where steric bulk, positive or negative charge, and hydrophobicity are favorable or unfavorable for activity, guiding further structural modifications.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of the ligand-target complex over time, providing a more realistic assessment of binding stability and identifying key interactions that are maintained throughout the simulation. mdpi.com

ADMET Prediction: In silico models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed analogues. This early assessment of drug-like properties helps to identify and eliminate compounds that are likely to fail in later stages of development due to poor pharmacokinetics or toxicity.

Table 3: Computational Approaches for Optimizing this compound Analogues

| Computational Method | Objective | Expected Outcome | Reference |

| Molecular Docking | Predict binding mode and affinity. | Prioritization of synthetic candidates. | |

| 3D-QSAR (CoMFA/CoMSIA) | Elucidate structure-activity relationships. | Rational design of more potent analogues. | |

| Molecular Dynamics (MD) | Assess binding stability and dynamics. | Confirmation of stable ligand-target interactions. | mdpi.com |

| ADMET Prediction | Evaluate drug-like properties. | Early identification of candidates with favorable pharmacokinetic profiles. |

Q & A

Q. What are the common synthetic routes for preparing 7-bromo-1H-indol-5-ol and its derivatives?

The synthesis of brominated indoles like this compound often involves functionalizing the indole core. For example, N-alkylation of 5-bromo-1H-indole derivatives can be achieved using sodium hydride (NaH) as a base and alkyl halides (e.g., 1-iodobutane or propargyl bromide) in anhydrous DMSO. This method yields high-purity products (94–99%) through nucleophilic substitution . Additionally, chlorinating agents (e.g., triphenylphosphine-carbon tetrachloride) and catalytic reduction may introduce hydroxyl groups at specific positions .

Q. What characterization techniques are critical for confirming the structure of this compound?

Key techniques include:

- NMR spectroscopy : Proton NMR (e.g., δ 7.75 ppm for aromatic protons) and carbon NMR to confirm substitution patterns .

- X-ray crystallography : Resolves 3D molecular geometry and packing, as demonstrated for ethyl 4-(5-bromo-1H-indol-3-yl)-hexahydroquinoline derivatives .

- Mass spectrometry : Validates molecular weight (e.g., 226.06 g/mol for C₈H₅BrN₂O) .

Q. What safety protocols are essential when handling this compound in the laboratory?

- Use personal protective equipment (PPE): Gloves, lab coats, and eye protection to avoid skin/eye contact .

- Ensure proper ventilation to mitigate inhalation risks, as brominated compounds may release toxic fumes (e.g., HBr) .

- Store in sealed containers under refrigeration to prevent degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized for N-alkylation of this compound?

Optimization involves:

- Solvent selection : Anhydrous DMSO minimizes side reactions and enhances reaction efficiency .

- Stoichiometry : A 1:1.2 molar ratio of indole to alkylating agent ensures complete conversion .

- Temperature control : Room temperature or mild heating (40–60°C) prevents decomposition of sensitive intermediates .

- Catalyst screening : Transition-metal catalysts (e.g., Pd or Cu) may improve regioselectivity in cross-coupling reactions .

Q. How can researchers resolve contradictions in spectroscopic data for brominated indole derivatives?

- Comparative analysis : Cross-validate NMR data with structurally similar compounds (e.g., 5-bromo-1-butyl-1H-indole) .

- Computational modeling : Density Functional Theory (DFT) calculations predict chemical shifts and coupling constants to match experimental results .

- Crystallographic validation : Single-crystal X-ray structures provide unambiguous confirmation of regiochemistry, as seen in hexahydroquinoline derivatives .

Q. What strategies mitigate challenges in scaling up this compound synthesis?

- Continuous flow systems : Improve heat/mass transfer and reduce batch-to-batch variability .

- Purification techniques : Automated column chromatography or recrystallization enhances yield and purity .

- Process analytical technology (PAT) : Real-time monitoring (e.g., in-line FTIR) ensures reaction completion and minimizes impurities .

Q. How can this compound be applied in medicinal chemistry research?

Brominated indoles are valuable precursors for:

- Anticancer agents : Functionalization at the 3- or 5-position can modulate kinase inhibition or apoptosis pathways .

- Antioxidant development : Radical scavenging assays (e.g., DPPH) assess the compound’s redox activity .

- Biomarker probes : Fluorescent tagging via Sonogashira coupling enables cellular imaging .

Q. What methodologies address the stability of this compound under varying pH and temperature?

- Accelerated stability studies : Expose the compound to extreme conditions (e.g., pH 1–13, 40–80°C) and monitor degradation via HPLC .

- Protective group strategies : Acetylation of hydroxyl groups (e.g., 1-acetyl-5-bromo-1H-indol-3-yl acetate) enhances stability during storage .

Data Analysis and Experimental Design

Q. How should researchers design experiments to evaluate the bioactivity of this compound analogs?

- In vitro assays : Test cytotoxicity (MTT assay), enzyme inhibition (α-glucosidase), and antioxidant activity (DPPH/ABTS) with dose-response curves .

- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., alkyl chains, halogens) to identify pharmacophores .

- Molecular docking : Predict binding modes with target proteins (e.g., kinases) using AutoDock or Schrödinger .

Q. What statistical approaches are recommended for analyzing contradictory results in brominated indole studies?

- Multivariate analysis : Principal Component Analysis (PCA) identifies outliers or confounding variables in spectral or biological datasets .

- Error propagation analysis : Quantify uncertainties in yield, purity, and bioactivity measurements to assess reproducibility .

- Meta-analysis : Compare published data on similar compounds (e.g., 5-methoxy-1H-indol-6-ol) to contextualize findings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.